Bis(trifluoromethyl)arsine is classified under organoarsenic compounds, which are organic compounds that contain arsenic. The compound is primarily synthesized through reactions involving arsenic trichloride and various trifluoromethyl-containing reagents. It has been studied for its reactivity and potential applications in synthetic chemistry, particularly in the development of new materials and pharmaceuticals.
The synthesis of bis(trifluoromethyl)arsine can be accomplished through several methods, with one prominent approach being the reaction of arsenic trichloride with trifluoromethyl lithium or other trifluoromethylating agents. The general reaction can be represented as follows:
This method allows for the formation of bis(trifluoromethyl)arsine in a controlled environment, often requiring inert conditions to prevent unwanted side reactions. The use of Grignard reagents has also been reported, where 3,5-bis(trifluoromethyl)phenylmagnesium bromide reacts with arsenic trichloride to yield the desired product .
The molecular structure of bis(trifluoromethyl)arsine features an arsenic atom bonded to two trifluoromethyl groups. The compound exhibits a trigonal pyramidal geometry due to the presence of a lone pair on the arsenic atom. Key structural data include:
The presence of the trifluoromethyl groups significantly influences the electronic properties of the compound, making it highly reactive.
Bis(trifluoromethyl)arsine participates in various chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions. One notable reaction involves its interaction with electrophiles, leading to the formation of thioamide derivatives when reacted with sulfur-containing nucleophiles.
For example, when bis(trifluoromethyl)arsine is treated with ammonia or primary amines, it can form corresponding thioamide derivatives through nucleophilic attack on the arsenic center . Additionally, it can engage in reactions with halides to produce various organoarsenic compounds.
The mechanism by which bis(trifluoromethyl)arsine exerts its chemical reactivity typically involves the coordination of nucleophiles to the electron-deficient arsenic atom. The trifluoromethyl groups are strong electron-withdrawing groups, which enhance the electrophilicity of the arsenic center. This characteristic allows bis(trifluoromethyl)arsine to act as a potent electrophile in various synthetic transformations.
In reactions with nucleophiles such as amines or thiols, the mechanism generally follows these steps:
Bis(trifluoromethyl)arsine is known for its high reactivity due to the presence of electron-withdrawing trifluoromethyl groups. It is also classified as a toxic compound, necessitating careful handling in laboratory settings.
Bis(trifluoromethyl)arsine has several applications in scientific research:
The synthesis of fluorinated arsines, particularly bis(trifluoromethyl)arsine ((CF₃)₂AsH), represents a specialized trajectory within organoarsenic and fluorine chemistry. Early industrial-scale fluorination methodologies centered on the Swarts reaction (1892), a two-step process involving radical chlorination of toluene derivatives followed by treatment with aggressive fluorinating agents like SbF₅ or anhydrous HF under high temperatures [2]. While effective for simple benzotrifluorides, this approach proved incompatible with functionalized substrates and arsenic-containing precursors due to harsh conditions and reagent reactivity. The quest for milder, more selective fluorination protocols spurred the development of N-fluorinating agents [3].
A significant breakthrough arrived in 1964 with Banks' synthesis of perfluoro-N-fluoropiperidine, marking the first N-F compound capable of transferring fluorine to carbanions (e.g., sodium 2-nitropropane, yielding ~40% 2-fluoro-2-nitropropane). However, limitations were severe: low synthetic yields (7-13%), high volatility (bp 49.5°C), and competing side reactions from the co-generated perfluoro-3,4,5,6-tetrahydropyridine hindered its utility for complex arsine fluorination [3]. Subsequent decades focused on stabilizing the N-F moiety. Purrington's 1983 synthesis of 1-fluoro-2-pyridone offered improved stability and fluorination power (~39% yield with sodium diethyl malonate), though yields remained modest [3]. Barnette's 1984 introduction of N-fluoro-N-alkylarenesulfonamides (e.g., N-fluoro-N-methyl-p-toluenesulfonamide) represented a major leap. These reagents delivered substantially improved yields (up to 81% for malonate fluorination, 50% for Grignard reagents) and broader substrate tolerance, laying essential groundwork for handling sensitive organoarsenic intermediates [3].
Parallel work explored direct arsenic-fluorocarbon bond formation. Cavell and Dobbie (1968) pioneered routes to mixed fluoroalkyl-alkyl arsenic compounds like (CF₃)₂As·As(CH₃)₂ and (CF₃)₂As·P(CH₃)₂ via reactions between tetrakis(trifluoromethyl)diphosphine/diarsine and dimethylarsine/dimethylphosphine. Their investigations revealed the critical dependence of reaction feasibility on the basicity of the hydride reactant [7]. Industrial relevance was highlighted by research into nickel arsenides (e.g., NiAs, NiAsS) formed from nickel dithiocarbamate complexes reacting with arsenic species during shale oil dearsenation, demonstrating the practical interplay between transition metals and arsenic in hydrocarbon processing [4].
Table 1: Evolution of Key Reagents for Fluorinated Organoarsenic Synthesis
Decade | Key Reagent/System | Advancement | Limitations |
---|---|---|---|
1890s | Swarts Reaction (SbF₅/HF) | First industrial-scale aromatic CF₃ synthesis | Harsh conditions, low functional group tolerance, incompatible with As precursors |
1960s | Perfluoro-N-fluoropiperidine | First N-F reagent for carbanion fluorination | Low yield, volatile, generates reactive byproducts |
1980s | N-Fluoro-N-alkylarenesulfonamides | High-yielding fluorination of diverse carbanions | Requires pre-formed carbanion |
1980s | (CF₃)₂As·As(CF₃)₂ / (CF₃)₂As·As(CH₃)₂ synthesis | Direct As–CF₃ bond formation via hydride/diphosphine/diarsine reactions | Complex synthesis, specialized reactants |
2000s+ | TMSCF₃ / AgCF₃ / Cu Catalysis | Mild, catalytic C–As bond formation/trifluoromethylation | Ligand/catalyst cost, sensitivity for some systems |
Nucleophilic trifluoromethylation of arsenic electrophiles constitutes a fundamental pathway to bis(trifluoromethyl)arsine. This process hinges on the generation and reactivity of the trifluoromethyl anion (CF₃⁻) or its synthetic equivalents. Early routes relied on direct fluorination or halogen exchange. A notable example involves reacting bistrifluoromethylhaloarsines (e.g., (CF₃)₂AsCl) with mercury or other metals to generate As–As bonded species like the elusive (CF₃)₂As·As(CF₃)₂, characterized spectroscopically [7]. A more controlled approach utilizes organosilicon-based CF₃ donors. Trimethyl(trifluoromethyl)silane (TMSCF₃), in particular, acts as a masked CF₃⁻ source upon activation by fluoride ions (F⁻) or other nucleophiles. The mechanism involves:
Electrophilic N-F reagents play a crucial role in activating arsenic precursors or facilitating the generation of CF₃ radicals indirectly involved in arsenic chemistry. While Barnette's N-fluoro-N-alkylsulfonamides are potent electrophilic fluorinators, their interaction with arsenic species likely involves single-electron transfer (SET) pathways or the generation of radical species capable of attacking reduced arsenic centers, rather than direct nucleophilic trifluoromethylation of arsenic. Similarly, oxidants like N-fluoropyridinium salts (e.g., N-fluoro-2,4,6-trimethylpyridinium triflate - NFTPT) are instrumental in accessing high-valent metal states crucial in catalytic cycles involving arsenic, but are not typically direct participants in nucleophilic CF₃ transfer to arsenic [2] [3].
Table 2: Nucleophilic Trifluoromethyl Donors for Arsenic Chemistry
CF₃⁻ Source | Activator | Typical Arsenic Precursor | Product | Key Advantage | Key Challenge |
---|---|---|---|---|---|
TMSCF₃ (Ruppert-Prakash) | F⁻ (e.g., TASF, CsF) | AsCl₃, (CF₃)AsCl₂, RₓAsCl₃₋ₓ | (CF₃)ₓAsCl₃₋ₓ (x=1,2), (CF₃)ₓAsH | Mild conditions, commercial availability | Requires anhydrous conditions, F⁻ sensitivity |
CF₃Br / CF₃I | Electrochemical, Cu | As³⁺ compounds | Mixtures, complex products | Low cost | Low selectivity, radical side reactions |
Hg(CF₃)₂ | Thermal decomposition | AsCl₃, As metal? | (CF₃)₂AsCl? | Known stoichiometry | Toxicity, difficult handling, low yield |
AgCF₃ | Thermal decomposition | AsI₃? (Limited reports) | Unstable intermediates | Potentially direct transfer | Extreme thermal instability, sensitivity |
Transition metal catalysis offers sophisticated strategies for constructing the As–CF₃ bond, overcoming challenges associated with direct nucleophilic/electrophilic approaches to bis(trifluoromethyl)arsine and its derivatives. These methods often involve transmetalation or radical processes mediated by metal complexes. Key metals include:
Palladium Catalysis: Palladium complexes excel in facilitating challenging reductive eliminations. Grushin's seminal 2006 work demonstrated that (Xantphos)Pd(Ph)(CF₃) undergoes stoichiometric Ph–CF₃ reductive elimination at 80°C. This breakthrough highlighted the critical role of ligand design; large bite angle ligands like Xantphos or electron-rich, bulky ligands like BrettPhos stabilize the intermediate Pd(II)(Ar)(CF₃) species and lower the barrier for As/Ar–CF₃ bond formation. A paradigm shift involves accessing high-valent Pd(IV) intermediates. Oxidation of Pd(II)(aryl)(CF₃) complexes (e.g., with N-fluoro-2,4,6-trimethylpyridinium triflate (NFTPT)) generates Pd(IV)(aryl)(CF₃) species, which undergo significantly accelerated reductive elimination compared to their Pd(II) counterparts. Ligand flexibility further tunes reactivity: replacing rigid 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) with flexible N,N,N',N'-tetramethylethylenediamine (tmeda) in Pd(IV) complexes lowered the temperature for Ar–CF₃ coupling from 80°C to room temperature [2] [8]. This Pd(II/IV) manifold offers a potential catalytic cycle: Pd(II) oxidative addition or C-H activation → transmetalation with TMSCF₃ → oxidation to Pd(IV) → reductive elimination of Ar–CF₃. This cycle has been implicated in Pd-catalyzed C–H trifluoromethylation of indoles using TMSCF₃ and PhI(OAc)₂ as the oxidant [2].
Copper Catalysis: Copper provides cost-effective alternatives, often operating via radical pathways or lower oxidation state complexes. Vicic's 2008 report on the first isolable, structurally characterized Cu(I)–CF₃ complex (supported by an N-heterocyclic carbene ligand) reacting with aryl iodides demonstrated the viability of Cu-mediated Ar–CF₃ bond formation. Amii's 2009 report extended this to catalysis, using 1,10-phenanthroline (phen) as a ligand with Cu and TMSCF₃ to trifluoromethylate electron-deficient aryl iodides. Copper excels in generating and harnessing trifluoromethyl radicals (CF₃•). Systems combining Cu salts with reagents like sodium triflinate (CF₃SO₂Na, Langlois reagent) and oxidants (e.g., tert-butyl hydroperoxide - TBHP) enable radical trifluoromethylation under mild conditions (even room temperature, air atmosphere). The mechanism involves Cu-mediated reduction of CF₃SO₂Na to liberate CF₃•, which then reacts with suitable substrates. While primarily applied to carbon substrates, this radical generation principle is potentially adaptable to arsenic chemistry, where As(III) centers might act as radical traps [8] [10].
Silver-Mediated Trifluoromethylation: While less commonly used as a primary catalyst than Pd or Cu, silver plays crucial supporting roles. Silver(I) fluoride (AgF) is often employed to activate TMSCF₃ (generating AgCF₃ in situ), which can then transmetalate to Pd or Cu catalysts. AgCF₃ itself is a potent, albeit thermally unstable, source of "CF₃⁻" equivalent and has been explored for direct C–H trifluoromethylation. Its application in As–C bond formation remains less explored but represents a potential area for development, given the affinity of arsenic for soft metals [2].
Table 3: Transition Metal Systems for As/Ar–CF₃ Bond Formation
Metal | Ligand System | CF₃ Source | Key Intermediate/Process | Application Example | Reference |
---|---|---|---|---|---|
Pd | Xantphos | Not specified (Stoich.) | (Xantphos)Pd(Ph)(CF₃) Reductive Elim. (80°C) | Proof-of-concept Ar–CF₃ coupling | [2] |
Pd | dtbpy → Oxidation | TMSCF₃ / NFTPT | Pd(IV)(Ar)(CF₃) Reductive Elim. (80°C) | Accelerated Ar–CF₃ coupling from Pd(IV) | [2] |
Pd | tmeda → Oxidation | TMSCF₃ / NFTPT | Pd(IV)(Ar)(CF₃) Reductive Elim. (RT) | Room temperature Ar–CF₃ coupling | [2] |
Pd | Not specified (Liu) | TMSCF₃ / PhI(OAc)₂ | Proposed Pd(II/IV) cycle | Catalytic C-H Trifluoromethylation of Indoles | [2] |
Cu | N-Heterocyclic Carbene (NHC) | Not specified (Stoich.) | Isolable Cu(I)–CF₃ complex | Stoichiometric ArI → ArCF₃ conversion | [8] |
Cu | 1,10-Phenanthroline (phen) | TMSCF₃ | "CuCF₃" | Catalytic trifluoromethylation of aryl iodides | [8] |
Cu | None or simple ligands | CF₃SO₂Na / TBHP | CF₃• radical generation | Catalytic trifluoromethylation of boronic acids (C–C) | [10] |
Ag | Often None (Transmetalation agent) | TMSCF₃ / AgF | AgCF₃ formation | In situ CF₃ source for Pd/Cu, direct C-H trifluoromethylation | [2] |
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